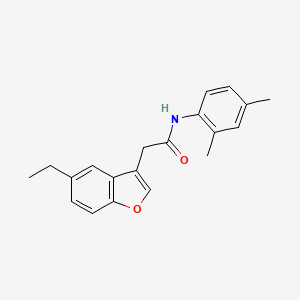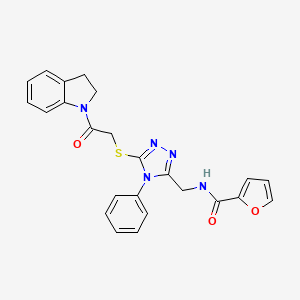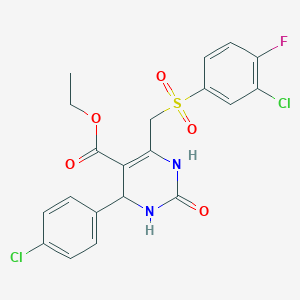![molecular formula C23H27N5O3S B11422288 3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11422288.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing both triazole and quinazoline moieties. The compound also features a benzenesulfonyl group substituted with two methyl groups and a propan-2-yloxypropyl side chain.
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the triazoloquinazoline core with a suitable alkylating agent to introduce the propan-2-yloxypropyl side chain.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and benzenesulfonyl derivatives These compounds share structural similarities but may differ in their functional groups or side chains, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H27N5O3S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H27N5O3S/c1-15(2)31-13-7-12-24-21-18-8-5-6-9-19(18)28-22(25-21)23(26-27-28)32(29,30)20-14-16(3)10-11-17(20)4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,25) |
InChI Key |
CZTWHNVTUSLZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11422227.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11422235.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11422240.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11422244.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11422245.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11422246.png)
![5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B11422262.png)

![2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11422281.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11422282.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B11422295.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide](/img/structure/B11422301.png)
